3-Chloro-4-phenyl-1,2,5-thiadiazole
Overview
Description
“3-Chloro-4-phenyl-1,2,5-thiadiazole” is a chemical compound with the molecular formula C8H5ClN2S. It has a molecular weight of 196.66 . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
Thiadiazole derivatives are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . The structure of the synthesized compound was confirmed using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . The activity of this series was dependent on chloro amino, mercapto substituted 1,3,4-thiadiazole moiety attached to 5-nitroheteroaryl ring .
Physical And Chemical Properties Analysis
The compound has a low melting solid physical form . Its storage temperature is 4°C .
Scientific Research Applications
Synthesis and Antimicrobial Agents
3-Chloro-4-phenyl-1,2,5-thiadiazole has been studied for its use in synthesizing antimicrobial agents. For example, a study demonstrated the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Agents
Several studies have focused on the potential anticancer applications of 3-Chloro-4-phenyl-1,2,5-thiadiazole derivatives. One such study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, which showed potent anticancer activities (Gomha et al., 2017).
Anticonvulsant Activity
Research into the anticonvulsant activity of 3-Chloro-4-phenyl-1,2,5-thiadiazole derivatives has shown promising results. A study synthesized several novel derivatives and determined their anticonvulsant activity by evaluating their ability to protect mice against convulsions (Foroumadi et al., 2007).
Antifungal Activities
The compound has also been utilized in synthesizing derivatives with antifungal activities. Research has shown that new series of derivatives exhibited interesting antifungal activity against various fungi (Gupta, Sharma, Bansal, & Kumar, 2011).
Corrosion Inhibition
3-Chloro-4-phenyl-1,2,5-thiadiazole derivatives have been investigated as corrosion inhibitors. A study examined the inhibition properties of new 2,5-disubstituted 1,3,4-thiadiazole derivatives in mild steel, showing good inhibition properties (Bentiss et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-phenyl-1,2,5-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHLEAKSFDZHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377267 | |
Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenyl-1,2,5-thiadiazole | |
CAS RN |
5728-14-3 | |
Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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